![molecular formula C8H15NO B13003829 (4aR,6S,7aS)-rel-Octahydro-1H-cyclopenta[c]pyridin-6-ol](/img/structure/B13003829.png)
(4aR,6S,7aS)-rel-Octahydro-1H-cyclopenta[c]pyridin-6-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4aR,6S,7aS)-rel-Octahydro-1H-cyclopenta[c]pyridin-6-ol is a bicyclic compound with a unique structure that includes a cyclopentane ring fused to a pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4aR,6S,7aS)-rel-Octahydro-1H-cyclopenta[c]pyridin-6-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reduction of a precursor compound, followed by cyclization to form the desired bicyclic structure. The reaction conditions often include the use of reducing agents such as sodium borohydride or lithium aluminum hydride, and the reactions are typically carried out in solvents like tetrahydrofuran or ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of solvents and reagents would be influenced by cost, availability, and environmental considerations.
Análisis De Reacciones Químicas
Types of Reactions
(4aR,6S,7aS)-rel-Octahydro-1H-cyclopenta[c]pyridin-6-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Further reduction can lead to the formation of fully saturated derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or halides. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include ketones, aldehydes, fully saturated derivatives, and various substituted derivatives depending on the reagents and conditions used.
Aplicaciones Científicas De Investigación
(4aR,6S,7aS)-rel-Octahydro-1H-cyclopenta[c]pyridin-6-ol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms and stereochemistry.
Biology: This compound can be used in the development of biologically active molecules, including potential pharmaceuticals.
Industry: It can be used in the production of materials with specific properties, such as polymers and resins.
Mecanismo De Acción
The mechanism of action of (4aR,6S,7aS)-rel-Octahydro-1H-cyclopenta[c]pyridin-6-ol involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes or receptors, leading to changes in cellular processes. The exact pathways involved depend on the specific application and the molecular targets being studied .
Comparación Con Compuestos Similares
Similar Compounds
(4aR,7S,7aS)-4,7-Dimethyl-5,6,7,7a-tetrahydrocyclopenta[c]pyran-1(4aH)-one: This compound has a similar bicyclic structure but with different substituents and functional groups.
3,4-Diamino-6-azido-1H-pyrazolo[4,3-c]pyridin-5-ium:
Uniqueness
(4aR,6S,7aS)-rel-Octahydro-1H-cyclopenta[c]pyridin-6-ol is unique due to its specific stereochemistry and the presence of both a hydroxyl group and a nitrogen atom in the bicyclic structure. This combination of features makes it a versatile compound for various chemical reactions and applications.
Propiedades
Fórmula molecular |
C8H15NO |
|---|---|
Peso molecular |
141.21 g/mol |
Nombre IUPAC |
(4aR,6S,7aS)-2,3,4,4a,5,6,7,7a-octahydro-1H-cyclopenta[c]pyridin-6-ol |
InChI |
InChI=1S/C8H15NO/c10-8-3-6-1-2-9-5-7(6)4-8/h6-10H,1-5H2/t6-,7-,8+/m1/s1 |
Clave InChI |
DRKGLNWSLLVSNU-PRJMDXOYSA-N |
SMILES isomérico |
C1CNC[C@@H]2[C@H]1C[C@@H](C2)O |
SMILES canónico |
C1CNCC2C1CC(C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


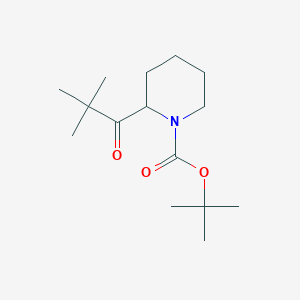


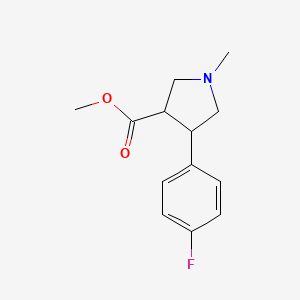

![(3-(Ethoxycarbonyl)pyrazolo[1,5-a]pyrimidin-6-yl)boronic acid](/img/structure/B13003776.png)
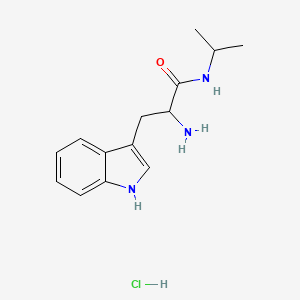
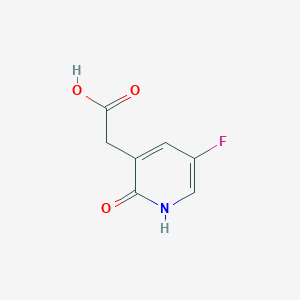
![5-(3-Nitrophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B13003802.png)
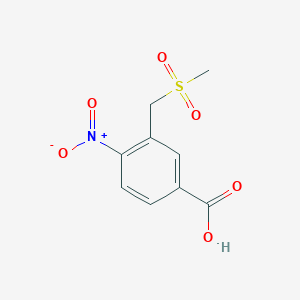
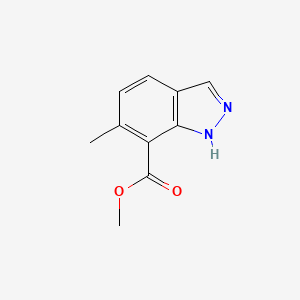
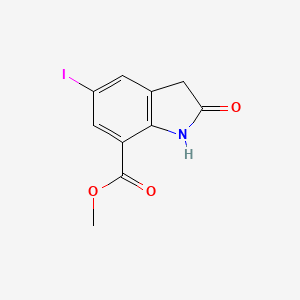

![Octahydro-6H-pyrrolo[3,4-c]pyridin-6-one](/img/structure/B13003830.png)
